2,2'-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate)
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Overview
Description
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) is a complex organic compound with a molecular formula of C30H42N4O7S2 and a molecular weight of 634.82 g/mol This compound is known for its unique structure, which includes two pyrazolium rings connected by a butane-1,4-diyl linker and two 4-methylbenzenesulfonate groups
Preparation Methods
The synthesis of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with butane-1,4-diyl bis(4-methylbenzenesulfonate) under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base such as triethylamine is often used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) can be compared with other similar compounds, such as:
1,3,5-trimethyl-2-{2-[2-(1,3,5-trimethyl-1H-pyrazol-2-ium-2-yl)ethoxy]ethyl}-1H-pyrazol-2-ium bis(4-methylbenzenesulfonate): This compound has a similar structure but with different substituents on the pyrazolium rings.
1,3,5-trimethyl-2-[4-(1,3,5-trimethyl-1H-pyrazol-2-ium-2-yl)butyl]-1H-pyrazol-2-ium bis(4-methylbenzenesulfonate): Another similar compound with a different linker between the pyrazolium rings.
Properties
IUPAC Name |
4-methylbenzenesulfonate;1,3,5-trimethyl-2-[4-(2,3,5-trimethylpyrazol-2-ium-1-yl)butyl]pyrazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4.2C7H8O3S/c1-13-11-15(3)19(17(13)5)9-7-8-10-20-16(4)12-14(2)18(20)6;2*1-6-2-4-7(5-3-6)11(8,9)10/h11-12H,7-10H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEYMYUUYMLGJW-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=[N+](N1CCCCN2C(=CC(=[N+]2C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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